Histatin 3

Antifungal Activity Candida albicans Germination Inhibition

Histatin 3 is a 32-amino acid histidine-rich antimicrobial peptide that uniquely functions as both a promoter of oral wound healing—driving epithelial cell and fibroblast migration—and a potent inhibitor of C. albicans germination. Unlike Histatin 5 (Hst5), which is largely inactive in wound closure, Hst3 is the validated choice for in vitro wound healing assays and smart biomaterial development. It also serves as the biological precursor to Hst5, enabling in-situ generation via controlled proteolysis. Additionally, its antimicrobial activity is modulated by Zn(II)/Cu(II), making it ideal for metal-responsive oral coatings. For studies on wound repair, fungistatic mechanisms, or histatin processing, Histatin 3 is the non-substitutable peptide.

Molecular Formula C178H258N64O48
Molecular Weight 4062 g/mol
CAS No. 112844-49-2
Cat. No. B12772732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin 3
CAS112844-49-2
Molecular FormulaC178H258N64O48
Molecular Weight4062 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC=N7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C178H258N64O48/c1-91(2)55-119(158(273)228-124(60-97-35-43-108(249)44-36-97)163(278)238-133(71-144(258)259)170(285)239-134(174(289)290)70-139(185)251)226-161(276)123(59-96-33-41-107(248)42-34-96)229-169(284)132(69-138(184)250)237-173(288)136(82-244)241-155(270)117(28-18-54-204-178(192)193)224-160(275)121(58-95-31-39-106(247)40-32-95)215-140(252)79-205-147(262)110(25-15-51-201-175(186)187)218-164(279)128(64-101-75-197-87-210-101)236-172(287)137(83-245)242-168(283)131(67-104-78-200-90-213-104)234-167(282)130(66-103-77-199-89-212-103)231-153(268)114(24-10-14-50-182)220-156(271)118(45-46-142(254)255)225-165(280)127(63-100-74-196-86-209-100)233-162(277)122(56-93-19-5-4-6-20-93)227-152(267)113(23-9-13-49-181)219-151(266)115(26-16-52-202-176(188)189)221-150(265)112(22-8-12-48-180)223-159(274)120(57-94-29-37-105(246)38-30-94)216-141(253)80-206-148(263)125(61-98-72-194-84-207-98)230-166(281)129(65-102-76-198-88-211-102)232-154(269)116(27-17-53-203-177(190)191)222-149(264)111(21-7-11-47-179)217-145(260)92(3)214-157(272)126(62-99-73-195-85-208-99)235-171(286)135(81-243)240-146(261)109(183)68-143(256)257/h4-6,19-20,29-44,72-78,84-92,109-137,243-249H,7-18,21-28,45-71,79-83,179-183H2,1-3H3,(H2,184,250)(H2,185,251)(H,194,207)(H,195,208)(H,196,209)(H,197,210)(H,198,211)(H,199,212)(H,200,213)(H,205,262)(H,206,263)(H,214,272)(H,215,252)(H,216,253)(H,217,260)(H,218,279)(H,219,266)(H,220,271)(H,221,265)(H,222,264)(H,223,274)(H,224,275)(H,225,280)(H,226,276)(H,227,267)(H,228,273)(H,229,284)(H,230,281)(H,231,268)(H,232,269)(H,233,277)(H,234,282)(H,235,286)(H,236,287)(H,237,288)(H,238,278)(H,239,285)(H,240,261)(H,241,270)(H,242,283)(H,254,255)(H,256,257)(H,258,259)(H,289,290)(H4,186,187,201)(H4,188,189,202)(H4,190,191,203)(H4,192,193,204)/t92-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-/m0/s1
InChIKeyMGLKKQHURMLFDS-ZMASWNFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin 3 (CAS 112844-49-2): Procurement Guide for a 32-Amino Acid Human Salivary Antimicrobial Peptide


Histatin 3 is a 32-amino acid, histidine-rich antimicrobial peptide (AMP) naturally found in human saliva. It is one of the three major histatins, alongside Histatin 1 (38 amino acids) and Histatin 5 (24 amino acids), and is encoded by the HTN3 gene [1]. Functionally, Histatin 3 serves as a dual-action molecule with both antimicrobial properties against various pathogens, notably Candida albicans, and a distinct role in promoting oral wound healing and cell migration [2]. Crucially, Histatin 3 is the parent molecule for a family of proteolytic products, including the more potent antifungal peptide Histatin 5 [1]. This unique position as both an active peptide and a precursor differentiates it from other in-class candidates and is a critical consideration for research and procurement.

Why Histatin 3 (112844-49-2) Cannot Be Interchanged with Histatin 1, Histatin 5, or Fragment P-113


Generic substitution among histatin family members is not scientifically valid due to quantifiable differences in their primary functions, potency, and stability. While Histatin 5 (Hst5) is recognized for its superior anticandidal activity, Histatin 3 (Hst3) uniquely demonstrates greater efficacy in inhibiting C. albicans germination [1]. More critically, Hst3 has a specialized, non-antimicrobial role in promoting cell migration and wound healing, a function where Hst5 is largely inactive [2]. Furthermore, the peptides exhibit distinct proteolytic stabilities in whole saliva, with Hst3 showing a 1.7-minute half-life compared to Hst5's faster degradation, a factor that directly impacts their functional longevity in vivo [3]. Even the clinically-tested fragment P-113, derived from Hst5, lacks the wound-healing and precursor functionalities inherent to the full-length Histatin 3. These fundamental functional and stability differences preclude simple interchangeability.

Histatin 3 (112844-49-2): Quantifiable Differentiation Evidence vs. Histatin 1, Histatin 5, and P-113


Histatin 3 vs. Histatin 5: Superior Inhibition of C. albicans Germination Despite Lower Candidacidal Activity

Histatin 3 demonstrates a unique activity profile against C. albicans compared to Histatin 5. While Histatin 5 is more potent in killing mature blastoconidia, Histatin 3 is significantly more effective at inhibiting the germination of C. albicans cells [1]. This functional divergence suggests that Histatin 3 is a more potent fungistatic agent during a critical stage of fungal pathogenesis.

Antifungal Activity Candida albicans Germination Inhibition

Histatin 3 vs. Histatin 5: Distinct and Superior Activity in Promoting Cell Migration and Wound Healing

In vitro models for wound closure demonstrate that Histatin 3 is a primary factor in stimulating cell migration, a key process in wound healing [1]. In stark contrast, Histatin 5 does not stimulate cell migration in comparable assays [2]. This functional bifurcation is a major differentiator within the histatin family, positioning Histatin 3 as a tool for studying tissue repair and regeneration, a role that its close analog Histatin 5 cannot fulfill.

Wound Healing Cell Migration Tissue Repair

Comparative Proteolytic Stability in Whole Saliva: Histatin 3 (t1/2 = 1.7 min) vs. Histatin 5

The stability of histatins in the proteolytic environment of whole saliva (WS) differs significantly. Histatin 3 (40 μg/ml) added to WS degrades with a half-life (t1/2) of 1.7 ± 1.6 minutes [1]. This contrasts with data showing that Histatin 5 is degraded more rapidly, with a higher overall proteolytic efficiency (Vmax/Km ratio: Hst5 > Hst3 > Hst1) [2]. This intermediate stability profile of Histatin 3, between the more stable Hst1 and the less stable Hst5, is a quantifiable parameter that dictates its functional window in oral environments.

Proteolytic Stability Pharmacokinetics Saliva

Metal-Binding Modulation of Activity: Zn(II)/Cu(II) Binding Moderately Increases Native Histatin 3 Antimicrobial Activity

Histatin 3's antimicrobial activity can be modulated by metal ions. Research shows that Cu(II) or Zn(II) binding can moderately increase the antimicrobial activity of native Histatin 3 against Gram-positive bacteria [1]. This is a property of the full-length native peptide and its direct hydrolysis product Histatin 4, but not of the smaller N-terminal fragment (Histatin 3-4).

Metal Binding Antimicrobial Zinc Copper

Optimal Research and Industrial Application Scenarios for Histatin 3 (112844-49-2) Based on Quantifiable Differentiation


Investigating Oral Wound Healing and Tissue Regeneration Mechanisms

Histatin 3 is the required peptide for any study focused on oral wound healing or cell migration. As established, it is a primary wound-closure stimulating factor in human saliva, whereas Histatin 5 is inactive in this regard [1]. Its specific mechanism involves promoting epithelial cell and fibroblast migration, making it a critical component for in vitro wound closure assays, development of wound-healing biomaterials, and studies on tissue repair signaling pathways. Procurement of Histatin 3 over other histatins is non-negotiable for this application area.

Studies on the Differential Regulation of Candida albicans Pathogenesis

For research aiming to dissect the distinct stages of C. albicans infection, Histatin 3 offers a unique tool. Its quantifiably superior activity in inhibiting fungal germination, compared to Histatin 5, makes it the appropriate peptide for studying the yeast-to-hyphae transition [2]. This application is distinct from simple fungicidal studies, where Histatin 5 or P-113 would be more potent. Histatin 3 allows researchers to specifically interrogate the fungistatic mechanisms that prevent biofilm formation and tissue invasion.

Precursor for Generating the Potent Antifungal Peptide Histatin 5

Histatin 3 is the biological precursor to Histatin 5, a 24-amino acid peptide with superior anticandidal activity [3]. In research and bioprocessing workflows, Histatin 3 can be procured and then subjected to controlled proteolysis to generate Histatin 5 in situ. This provides a biologically relevant source of the active fragment, which may have advantages over direct synthesis for certain functional or structural studies, particularly when investigating the natural processing and activation of salivary AMPs.

Developing Metal-Responsive Antimicrobial Biomaterials

The property of native Histatin 3 to exhibit moderately increased antimicrobial activity upon binding Zn(II) or Cu(II) is a unique characteristic not shared by all its fragments [4]. This makes Histatin 3 a prime candidate for incorporation into 'smart' biomaterials or coatings designed for the oral cavity, where these metal ions are naturally present. Its activity can be predictably modulated, providing a basis for developing metal-responsive antimicrobial surfaces for dental implants or wound dressings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histatin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.